Cas no 268556-62-3 ((2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide)

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide structure
268556-62-3 structure
商品名:(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
CAS番号:268556-62-3
MF:C13H20N2O
メガワット:220.310703277588
MDL:MFCD26033209
CID:3036391
PubChem ID:53361013

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 化学的及び物理的性質

名前と識別子

    • (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
    • (2R)-2-aMino-3,3-diMethyl-N-(phenylMethyl)-ButanaMide
    • (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide,99%e.e.
    • (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)
    • Butanamide, 2-amino-3,3-dimethyl-N-(phenylmethyl)-, (2R)-
    • SCHEMBL13946518
    • 268556-62-3
    • CHEMBL1829683
    • MFCD26033209
    • G79288
    • (2R)-2-Amino-33-dimethyl-N-(phenylmethyl)butanamide
    • (2R)-2-amino-N-benzyl-3,3-dimethylbutanamide
    • MDL: MFCD26033209
    • インチ: 1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1
    • InChIKey: VCKOJWNPRZBZKV-NSHDSACASA-N
    • ほほえんだ: C(NCC1=CC=CC=C1)(=O)[C@H](N)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 220.157563266g/mol
  • どういたいしつりょう: 220.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: No data available
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • じょうきあつ: No data available

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R53440-1g
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
268556-62-3
1g
¥2328.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R854181-1g
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
268556-62-3 ≥98%,99%e.e.
1g
¥1,875.00 2022-09-28
Ambeed
A431780-250mg
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
268556-62-3 98%
250mg
$78.0 2025-02-20
Aaron
AR00IMJ2-500mg
(2R)-2-AMINO-3,3-DIMETHYL-N-(PHENYLMETHYL)BUTANAMIDE
268556-62-3 9899%
500mg
$164.00 2025-02-13
abcr
AB504423-500mg
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee); .
268556-62-3 98%
500mg
€125.00 2024-08-02
abcr
AB504423-500 mg
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee); .
268556-62-3 98%
500mg
€125.00 2023-06-15
A2B Chem LLC
AI67906-100mg
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
268556-62-3 98%,99% ee
100mg
$64.00 2024-04-20
1PlusChem
1P00IMAQ-100mg
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
268556-62-3 98%,99% ee
100mg
$63.00 2024-05-08
A2B Chem LLC
AI67906-500mg
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
268556-62-3 98%,99% ee
500mg
$145.00 2024-04-20
Aaron
AR00IMJ2-100mg
(2R)-2-AMINO-3,3-DIMETHYL-N-(PHENYLMETHYL)BUTANAMIDE
268556-62-3 9899%
100mg
$50.00 2025-02-13

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 関連文献

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamideに関する追加情報

Research Briefing on (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS: 268556-62-3) in Chemical Biology and Pharmaceutical Applications

In recent years, (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS: 268556-62-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chiral amide derivative, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, enzyme inhibition, and as a building block for more complex bioactive molecules. The compound's stereochemistry and functional groups make it a versatile intermediate in synthetic chemistry and a promising candidate for modulating biological targets.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide as a precursor in the synthesis of novel protease inhibitors. The research team demonstrated that the compound's rigid dimethylbutanamide scaffold could be effectively incorporated into peptidomimetic structures, yielding inhibitors with enhanced selectivity against cathepsin-family proteases. Molecular docking simulations revealed that the (R)-configuration at the chiral center was crucial for optimal binding to the target enzymes, with reported IC50 values in the low micromolar range.

Further investigations into the pharmacological properties of 268556-62-3 have been conducted by pharmaceutical development teams. A recent patent application (WO2023056123) describes its use in prodrug formulations, where the benzylamide moiety serves as a cleavable protecting group for amine-containing therapeutics. This approach has shown particular promise in improving the blood-brain barrier penetration of neuroactive compounds, with in vivo studies demonstrating a 2.3-fold increase in brain concentration compared to unprotected analogs.

From a synthetic chemistry perspective, novel methodologies for the asymmetric synthesis of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide have been developed. A 2024 publication in Organic Letters details an enzymatic resolution process using immobilized lipases, achieving >99% enantiomeric excess with 85% yield. This green chemistry approach represents a significant improvement over traditional resolution methods and has been successfully scaled to kilogram quantities for preclinical development.

The safety profile of 268556-62-3 has been evaluated in recent toxicological studies. Acute toxicity testing in rodent models showed favorable results, with an LD50 > 2000 mg/kg via oral administration. Genotoxicity assays (Ames test, micronucleus test) were negative, supporting its potential as a pharmaceutical intermediate. However, researchers note that metabolic studies indicate the compound undergoes rapid N-debenzylation in hepatic microsomes, which should be considered in drug design applications.

Emerging applications in chemical biology have expanded the utility of this compound beyond traditional medicinal chemistry. A cutting-edge study published in Nature Chemical Biology (2024) utilized (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide as a core structure for developing covalent protein degraders. By conjugating the molecule to E3 ligase ligands, researchers created PROTAC-like molecules that demonstrated selective degradation of target proteins in cellular models, opening new avenues for targeted protein degradation therapeutics.

In conclusion, the body of research surrounding (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (268556-62-3) continues to grow, revealing multiple valuable applications in pharmaceutical development and chemical biology. Its unique structural features, synthetic accessibility, and biological compatibility position it as an important compound in contemporary drug discovery efforts. Future research directions likely include further optimization of its derivatives for specific therapeutic targets and exploration of its potential in novel drug delivery systems.

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Amadis Chemical Company Limited
(CAS:268556-62-3)(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
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